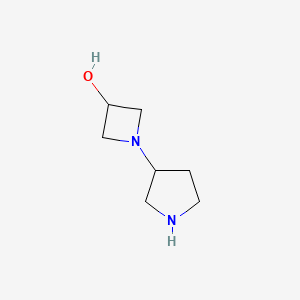
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate is an organic compound with the molecular formula C15H14FNO3 It is a derivative of benzoic acid and contains both an amino group and a fluorobenzyl ether group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 5-amino-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 5-amino-2-hydroxybenzoic acid is esterified using methanol and a suitable acid catalyst to form methyl 5-amino-2-hydroxybenzoate.
Fluorobenzylation: The hydroxyl group of methyl 5-amino-2-hydroxybenzoate is then reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or marker in biological assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino group and the fluorobenzyl ether group can influence its binding affinity and specificity towards these targets. The exact molecular pathways involved would depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-amino-2-hydroxybenzoate: Lacks the fluorobenzyl ether group, which may affect its reactivity and applications.
Methyl 5-nitro-2-((2-fluorobenzyl)oxy)benzoate: Contains a nitro group instead of an amino group, which can significantly alter its chemical properties and biological activity.
Methyl 5-amino-2-((2-chlorobenzyl)oxy)benzoate: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and interactions with biological targets.
Uniqueness
Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate is unique due to the presence of both an amino group and a fluorobenzyl ether group. This combination of functional groups can impart specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H14FNO3 |
|---|---|
Molekulargewicht |
275.27 g/mol |
IUPAC-Name |
methyl 5-amino-2-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H14FNO3/c1-19-15(18)12-8-11(17)6-7-14(12)20-9-10-4-2-3-5-13(10)16/h2-8H,9,17H2,1H3 |
InChI-Schlüssel |
UJDIDYVLJJZEKC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)N)OCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



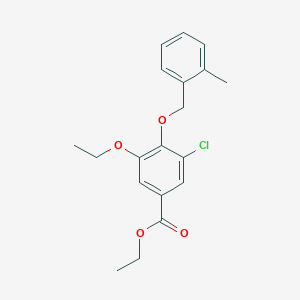
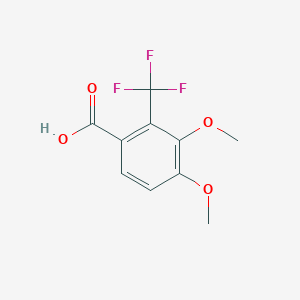
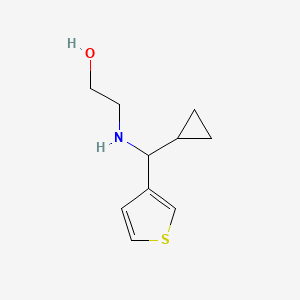
![Methyl benzo[d]isothiazole-6-carboxylate](/img/structure/B13000634.png)
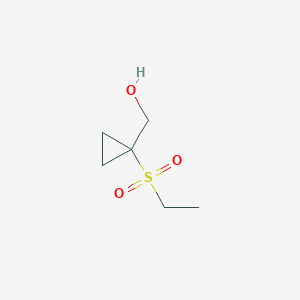
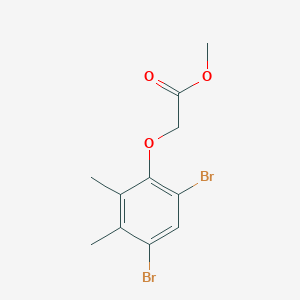
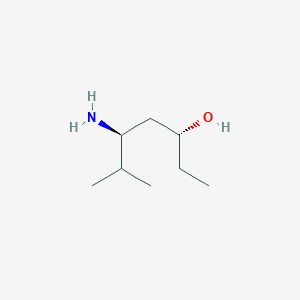

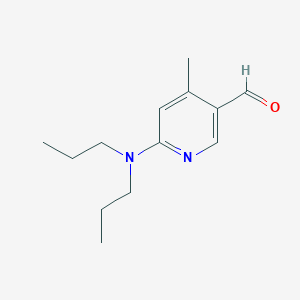
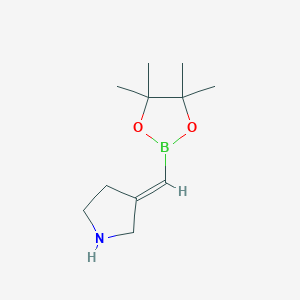
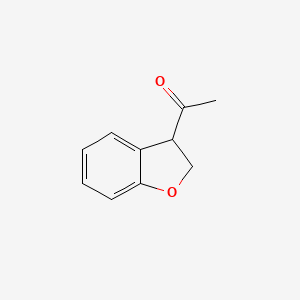
![Isothiazolo[4,5-b]pyridin-3-amine](/img/structure/B13000690.png)
